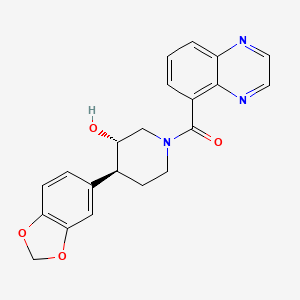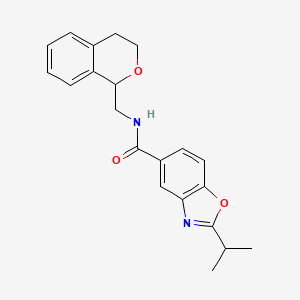![molecular formula C22H25N3O4 B3818706 N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide](/img/structure/B3818706.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide, commonly known as DIM-5, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2006 by researchers at the University of Kansas.
Mécanisme D'action
The mechanism of action of DIM-5 is not fully understood, but it is thought to involve the inhibition of AKT activity and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and is a target of many chemotherapy drugs.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, DIM-5 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of oxygen levels in cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DIM-5 is that it has been shown to be effective against a variety of cancer cell types, including breast, prostate, and lung cancer cells. Additionally, it has been shown to have low toxicity in normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of DIM-5 is that it is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are several potential future directions for research on DIM-5. One area of interest is the development of more potent and selective analogues of the compound. Additionally, researchers may investigate the use of DIM-5 in combination with other chemotherapy drugs to enhance its anti-cancer effects. Finally, further studies are needed to fully understand the mechanism of action of DIM-5 and to identify potential biomarkers that could be used to predict patient response to the compound.
Applications De Recherche Scientifique
DIM-5 has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In one study, DIM-5 was found to induce apoptosis (programmed cell death) in breast cancer cells. Additionally, it has been shown to inhibit the activity of a protein called AKT, which is often overexpressed in cancer cells and contributes to their growth and survival.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-(1-indol-1-ylpropan-2-yl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15(14-25-11-10-16-6-4-5-7-19(16)25)23-21(26)13-22(27)24-18-9-8-17(28-2)12-20(18)29-3/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXPFQZSBGNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=CC=CC=C21)NC(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N'-[2-(1H-indol-1-yl)-1-methylethyl]malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide](/img/structure/B3818649.png)
![2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine](/img/structure/B3818660.png)
![ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate](/img/structure/B3818665.png)
![1-[6-(2,5-difluorophenyl)-2-pyridinyl]piperazine](/img/structure/B3818667.png)
![ethyl 1'-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-1,4'-bipiperidine-3-carboxylate](/img/structure/B3818674.png)
![N-ethyl-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B3818681.png)
![4-ethyl-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B3818690.png)
![7-(3-methylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818693.png)

![7-(3,4-difluorobenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818700.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3818713.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3818716.png)